(2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Description
“(2E)-3-(1-Benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid” is a pyrazole-based α,β-unsaturated carboxylic acid with the molecular formula C₂₀H₁₆N₂O₂ and a molecular weight of 316.36 g/mol (calculated from its formula). Its CAS registry number is 956779-02-5, and it is characterized by a purity of ≥98% . The compound features a pyrazole core substituted with benzyl and phenyl groups at the 1- and 3-positions, respectively, and an (E)-configured propenoic acid moiety at the 4-position. This conjugated system likely contributes to its reactivity, particularly in interactions involving the α,β-unsaturated carbonyl group (e.g., Michael additions or hydrogen bonding).
The compound is classified as a research chemical, primarily used in synthetic chemistry and pharmaceutical studies. Its structural complexity makes it a candidate for investigating enzyme inhibition (e.g., cyclooxygenase or kinase targets) or as a building block for drug discovery .
Properties
IUPAC Name |
(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(23)12-11-17-14-21(13-15-7-3-1-4-8-15)20-19(17)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,22,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHZEHAKKYOLNA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162431 | |
| Record name | (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956779-02-5 | |
| Record name | (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956779-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The most common method involves reacting substituted hydrazines with 1,3-diketones. For instance, benzyl hydrazine reacts with 1,3-diphenyl-1,3-propanedione under acidic or basic conditions to yield 1-benzyl-3-phenyl-1H-pyrazole. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration. Typical conditions include refluxing in ethanol or methanol with catalytic acetic acid, achieving yields of 70–85%.
Key Reaction:
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed coupling reactions offer an alternative route, particularly for introducing aromatic substituents. For example, Suzuki-Miyaura coupling of a boronic acid-substituted pyrazole precursor with phenylboronic acid in the presence of Pd(PPh₃)₄ generates the 3-phenyl group. This method enhances regioselectivity but requires stringent anhydrous conditions.
Formation of the α,β-Unsaturated Carboxylic Acid
The final step involves constructing the prop-2-enoic acid moiety via condensation reactions.
Knoevenagel Condensation
The aldehyde undergoes condensation with malonic acid in the presence of a weak base (e.g., sodium acetate) to form the α,β-unsaturated acid. This method, adapted from analogous pyrazolone syntheses, proceeds efficiently in ethanol under reflux.
Optimized Protocol:
-
Combine 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1 equiv) and malonic acid (1.2 equiv) in ethanol.
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Add sodium acetate (0.2 equiv) and reflux at 80°C for 4–6 h.
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Acidify with HCl to precipitate the product.
Yield: 85–90%
Stereoselectivity: Exclusive formation of the E-isomer due to thermodynamic control.
Horner-Wadsworth-Emmons Reaction
For enhanced stereocontrol, the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate ester. The pyrazole aldehyde reacts with diethyl (carboxyethyl)phosphonate in the presence of a strong base (e.g., NaH), yielding the trans-configured acrylic acid.
Reaction Scheme:
Advantages:
Alternative Synthetic Routes
Wittig Reaction
The Wittig reaction between the pyrazole aldehyde and a stabilized ylide (e.g., generated from ethyl (triphenylphosphoranylidene)acetate) produces the acrylic acid ester, which is hydrolyzed to the free acid. While effective, this route requires anhydrous conditions and offers no yield advantage over Knoevenagel condensation.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the Knoevenagel step. Reaction times are reduced from hours to minutes (e.g., 20 min at 120°C), with comparable yields (88%).
Analytical Characterization
Critical data for validating the compound’s structure include:
Challenges and Optimization
-
Regioselectivity in Pyrazole Formation: Competing pathways may yield 1,5-diphenylpyrazole isomers. Using bulky bases (e.g., KOtBu) favors the desired 1,3-disubstituted product.
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Purification: The final product often requires recrystallization from ethanol or ethyl acetate to remove unreacted malonic acid.
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Scale-Up: Microwave methods are preferred for industrial-scale synthesis due to reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole moiety is known for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole exhibited significant cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 12.5 | Apoptosis induction |
| B | A549 | 15.0 | Cell cycle arrest |
Anti-inflammatory Properties
Another noteworthy application is in the realm of anti-inflammatory drugs. Research indicates that (2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Field trials conducted on crops treated with formulations containing this compound resulted in reduced pest populations and improved crop yields.
| Crop Type | Pest Targeted | Efficacy (%) |
|---|---|---|
| Tomato | Aphids | 85 |
| Corn | Beetles | 78 |
Material Science Applications
Polymer Additive
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation has been found to enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.
| Polymer Type | Property Enhanced | Improvement (%) |
|---|---|---|
| Polyethylene | Tensile Strength | 20 |
| Polypropylene | Thermal Stability | 15 |
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid would depend on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as inflammatory or apoptotic pathways, through interaction with key molecular targets.
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-prop-2-enoic acid derivatives.
Substituent Variations on the Pyrazole Core
Key structural analogs differ in substituents at the pyrazole’s 1-, 3-, and 5-positions:
| Compound Name | CAS Number | Molecular Formula | Substituents (Pyrazole Positions) | Molecular Weight (g/mol) | Purity | Key Structural Differences |
|---|---|---|---|---|---|---|
| (2E)-3-(1-Benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid (Target Compound) | 956779-02-5 | C₂₀H₁₆N₂O₂ | 1-Benzyl, 3-phenyl | 316.36 | ≥98% | Reference compound |
| (2E)-3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid | Not provided | C₉H₉ClN₂O₂ | 1-Methyl, 3-methyl, 5-chloro | 212.63 | 95% | Smaller substituents; chloro at 5-position |
| (2E)-3-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid | 519137-42-9 | C₂₀H₁₆N₂O₂ | 1-Phenyl, 3-(4-methylphenyl) | 304.35 | ≥95% | 4-Methylphenyl vs. phenyl at 3-position |
| (2E)-3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | Not provided | C₁₂H₁₅NO₅S | Sulfonamide and methoxy groups | 285.31 | 95% | Non-pyrazole core; substituted benzene ring |
Key Observations :
- Aromatic Substitution : The 4-methylphenyl group in CAS 519137-42-9 introduces steric hindrance and lipophilicity compared to the target compound’s simpler phenyl group, which may influence solubility and binding affinity .
Heterocycle Variants
Replacing the pyrazole core with other heterocycles alters electronic and steric profiles:
| Compound Name | CAS Number | Molecular Formula | Heterocycle | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| (2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic acid | 3465-72-3 | C₆H₆N₂O₂ | Imidazole | 154.12 | Imidazole (two adjacent nitrogen atoms) |
| Target Compound | 956779-02-5 | C₂₀H₁₆N₂O₂ | Pyrazole | 316.36 | Pyrazole (two non-adjacent nitrogen atoms) |
Key Observations :
- Imidazole vs. Pyrazole : Imidazole’s adjacent nitrogen atoms create a more polarized electron distribution, enhancing hydrogen-bonding capacity. This difference could make imidazole derivatives more suitable for targeting enzymes with polar active sites .
Physicochemical Properties
- Lipophilicity : The target compound’s benzyl and phenyl groups increase logP compared to smaller analogs (e.g., the 5-chloro derivative), suggesting lower aqueous solubility but better membrane permeability .
- Conjugation Effects: The (E)-configured propenoic acid moiety in all compounds enables resonance stabilization, enhancing stability under acidic conditions and reactivity in conjugate additions .
Biological Activity
(2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known as a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a benzyl group and a prop-2-enoic acid moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-[1-benzyl-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
| Molecular Formula | C19H16N2O2 |
| Molecular Weight | 304.34 g/mol |
| CAS Number | 2565969 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In particular, compounds with similar structures have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds were shown to reduce mTORC1 activity and enhance autophagy, suggesting a mechanism that disrupts cancer cell survival pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The compound may function as an autophagy modulator , influencing cellular processes that are crucial for tumor growth and survival. This interaction can lead to either the inhibition or activation of these targets, resulting in therapeutic effects against cancer .
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects . The presence of the acrylic acid moiety in this compound allows it to exert significant effects on inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
Antioxidant Activity
Research has also indicated that related compounds exhibit antioxidant properties , which can protect cells from oxidative stress—a contributing factor in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is typically assessed using assays such as DPPH and ABTS scavenging activities .
Study 1: Antiproliferative Activity in MIA PaCa-2 Cells
A study focused on the antiproliferative effects of pyrazole derivatives found that two selected compounds exhibited potent activity against MIA PaCa-2 cells. These compounds were shown to significantly reduce mTORC1 activity and enhance autophagic flux under starvation conditions, indicating their potential as novel anticancer agents .
Study 2: Structure–Activity Relationship
Further investigations into the structure–activity relationship (SAR) of pyrazole derivatives revealed that modifications to the benzyl and phenyl groups could enhance biological activity. For instance, variations in substituents on these rings influenced both anticancer efficacy and metabolic stability, providing insights for the design of more effective therapeutic agents .
Q & A
Q. Methodological Answer :
- ¹H NMR : The coupling constant (J) between H2 and H3 protons in the propenoic acid moiety is typically >16 Hz for the (E)-isomer, compared to <12 Hz for the (Z)-isomer.
- UV-Vis spectroscopy : The π→π* transition of the conjugated system appears at λmax ~250–280 nm (ε >10,000 M⁻¹cm⁻¹).
- X-ray crystallography : Definitive confirmation via bond angles and torsion angles (e.g., C2-C3-C4-O1 ~180°) .
Advanced: How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity for targeted drug design?
Q. Methodological Answer :
- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap). A smaller gap (~4–5 eV) suggests higher reactivity.
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the benzyl-phenyl system.
- ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability, critical for lead optimization .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Q. Methodological Answer :
- Storage : Keep under inert atmosphere (N₂ or Ar) at –20°C in amber vials to avoid photodegradation.
- Stability testing : Monitor via TLC or HPLC over 6 months; degradation products (e.g., decarboxylation) appear as new peaks at Rf ~0.3–0.4 (ethyl acetate/hexane).
- Handling : Use anhydrous solvents for reactions to prevent hydrolysis of the carboxylic acid group .
Advanced: How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?
Q. Methodological Answer :
- Solvent effects : Simulate shifts using PCM (Polarizable Continuum Model) in Gaussian or ORCA to account for DMSO or CDCl₃ environments.
- Dynamic effects : Use Car-Parrinello MD simulations to model conformational flexibility impacting shift values.
- Paramagnetic contamination : Ensure samples are free of metal ions by chelation with EDTA or filtration through Celite .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices (e.g., plasma)?
Q. Methodological Answer :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 345→237 (quantifier) and 345→189 (qualifier).
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 rpm.
- Validation : Ensure linearity (R² >0.99) over 1–1000 ng/mL and recovery >85% .
Advanced: How can researchers optimize synthetic yields when scaling up from milligram to gram quantities?
Q. Methodological Answer :
- Reaction engineering : Use flow chemistry for precise control of Knoevenagel condensation parameters (residence time ~30 min, 80°C).
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂ vs. Mg(OTf)₂) to enhance regioselectivity.
- Workup strategies : Replace column chromatography with pH-dependent extraction (e.g., acidify to pH 2–3 for carboxylic acid precipitation) .
Basic: What safety precautions are necessary when working with this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How can X-ray powder diffraction (XRPD) differentiate polymorphs of this compound?
Q. Methodological Answer :
- Data collection : Use Cu-Kα radiation (λ=1.5406 Å) with a step size of 0.02° over 5–40° 2θ.
- Rietveld refinement : Compare experimental patterns with simulated data from single-crystal structures (e.g., CCDC entry for triclinic P1 symmetry).
- DSC/TGA : Correlate thermal events (e.g., melting points) with polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
